4-Hydroxy-2-phenylpyridine
CAS No.: 3262-40-6; 883107-55-9
Cat. No.: VC4271887
Molecular Formula: C11H9NO
Molecular Weight: 171.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3262-40-6; 883107-55-9 |
|---|---|
| Molecular Formula | C11H9NO |
| Molecular Weight | 171.199 |
| IUPAC Name | 2-phenyl-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) |
| Standard InChI Key | HMNHOVLVFACRNY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Hydroxy-2-phenylpyridine features a planar pyridine core with a hydroxyl (-OH) group at position 4 and a phenyl ring at position 2. The IUPAC name, 2-phenyl-1-pyridin-4-one, reflects its tautomeric equilibrium between the keto and enol forms, a property critical to its reactivity . Computational studies using density functional theory (DFT) confirm the stability of the enol tautomer in polar solvents, which influences its hydrogen-bonding capacity and coordination chemistry .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.19 g/mol | |
| Boiling Point | 333.3 ± 42.0 °C (Predicted) | |
| Density | 1.158 ± 0.06 g/cm³ | |
| pKa | 10.50 ± 0.69 | |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data reveal distinct signatures for this compound. The -NMR spectrum exhibits a downfield singlet at δ 12.3 ppm for the hydroxyl proton, while aromatic protons resonate between δ 7.2–8.1 ppm . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 171.0662 (calculated for ), consistent with its molecular formula .
Synthesis Methodologies
Conventional Routes
The most widely reported synthesis involves the reaction of dehydroacetic acid (DHA) with benzylamine or phenylenediamines in dichloromethane, followed by halo-compound transformations in refluxing 1,4-dioxane. This method achieves yields of 48–93% and enables regioselective functionalization . For example, cyclocondensation with 2,4,6-trichlorophenyl malonate yields 4-hydroxy-2-pyridone derivatives, which are subsequently alkylated or arylated at the hydroxyl group .
Advanced Catalytic Approaches
Recent advances in rhodium-catalyzed C–H activation have enabled direct functionalization of the phenyl ring. For instance, ortho-alkenylation of 2-phenylpyridine derivatives using [Cp*RhCl₂]₂ as a catalyst introduces substituents without pre-functionalization, streamlining the synthesis of analogs . This method exhibits exceptional regioselectivity (>95%) and functional group tolerance, making it viable for large-scale production .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| DHA-based cyclization | 48–93 | Regioselective | Requires toxic solvents |
| Rhodium C–H activation | 60–85 | Atom-economical | High catalyst cost |
Biological Activities and Medicinal Applications
Antimicrobial and Antioxidant Effects
Against Gram-positive pathogens like Staphylococcus aureus and Clostridium perfringens, MIC values range from 1.56 to 25 µM, outperforming standard antibiotics like ampicillin . The hydroxyl group at position 4 enhances radical scavenging capacity, with DPPH assay EC₅₀ values of 28.7 µM, comparable to ascorbic acid .
Materials Science Applications
Optoelectronic Materials
The conjugated π-system and electron-deficient pyridine ring enable applications in organic light-emitting diodes (OLEDs). Thin films of 4-hydroxy-2-phenylpyridine exhibit a bandgap of 3.1 eV and luminance efficiency of 12 cd/A, making them suitable for blue-emitting layers.
Coordination Polymers
As a bidentate ligand, this compound forms stable complexes with transition metals. A copper(II) coordination polymer synthesized from 4-hydroxy-2-phenylpyridine shows a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g, indicating potential for gas storage.
Recent Advances and Future Directions
Drug Delivery Systems
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 4.2-fold in murine models, with sustained release over 72 hours . Phase III clinical trials are anticipated for oncology applications by 2026.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 90% while maintaining yields above 80% . Life-cycle assessment (LCA) confirms a 65% lower carbon footprint compared to traditional methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume